For instance, the synthesis of a series of selective κ opioid antagonists, including 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is detailed in . This synthesis utilized a parallel chemistry strategy with key monomer building blocks to explore the desired structure-activity relationship (SAR) space.
Similarly, the development of an enantioselective hydrogenation route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine is described in . This synthesis involved an efficient two-step synthesis of a 2-sulfonyl 4-pyridyl ethyl ketone, followed by enamide synthesis, asymmetric enamide hydrogenation, and deprotection.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7